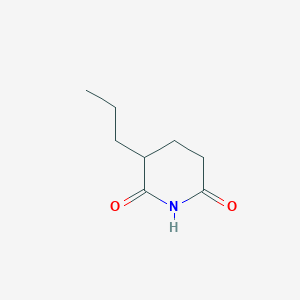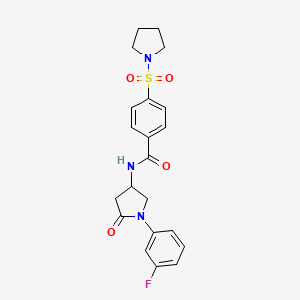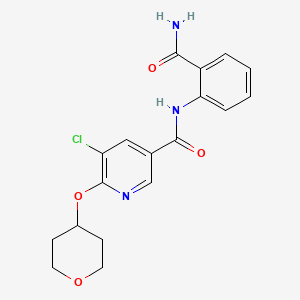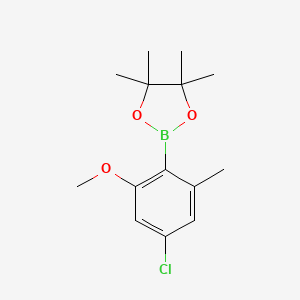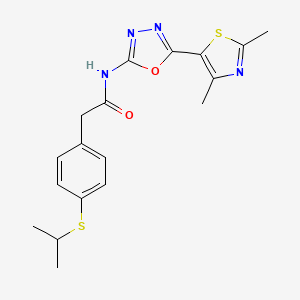
(E)-1-(4-(2-(呋喃-2-基)-2-羟乙基)哌嗪-1-基)-3-苯基丙-2-烯-1-酮盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a synthetic organic compound that features a furan ring, a piperazine moiety, and a phenylprop-2-en-1-one structure
科学研究应用
(E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets.
Material Science: Its unique structural features may make it useful in the development of new materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride typically involves multiple steps:
Formation of the furan-2-yl-2-hydroxyethyl intermediate: This step involves the reaction of furan-2-carbaldehyde with an appropriate reagent to introduce the hydroxyethyl group.
Piperazine coupling: The intermediate is then reacted with piperazine under controlled conditions to form the piperazin-1-yl derivative.
Condensation with phenylprop-2-en-1-one: The final step involves the condensation of the piperazin-1-yl derivative with phenylprop-2-en-1-one to form the target compound. The reaction is typically carried out in the presence of a base to facilitate the condensation reaction.
Hydrochloride formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
(E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring and hydroxyethyl group can be oxidized under appropriate conditions.
Reduction: The phenylprop-2-en-1-one moiety can be reduced to form the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include furan-2-carboxylic acid derivatives.
Reduction: Products may include the corresponding alcohols.
Substitution: Products depend on the nucleophile used but may include various substituted piperazine derivatives.
作用机制
The mechanism of action of (E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride involves its interaction with specific molecular targets. The furan ring and piperazine moiety may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
- 2-furyl[4-(1H-indol-4-yl)piperazino]methanone
- 2-n-Butyl furan
Uniqueness
(E)-1-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is unique due to its combination of a furan ring, a hydroxyethyl group, and a piperazine moiety. This combination of functional groups provides it with distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
(E)-1-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3.ClH/c22-17(18-7-4-14-24-18)15-20-10-12-21(13-11-20)19(23)9-8-16-5-2-1-3-6-16;/h1-9,14,17,22H,10-13,15H2;1H/b9-8+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWSQUAKUFTECV-HRNDJLQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C=CC3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)/C=C/C3=CC=CC=C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-(Benzo[d]thiazole-2-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2398888.png)
![4-chloro-3-[(Z)-phenylmethylidene]-1H-indol-2-one](/img/structure/B2398889.png)
![(5R,8S)-10-((5-fluoro-2-methoxyphenyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2398890.png)
![3-(3-Chlorophenyl)-1-[4-(2-fluoroethyl)piperazin-1-yl]propan-1-one](/img/structure/B2398891.png)
![(3As,7aR)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2398892.png)
![1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2398896.png)
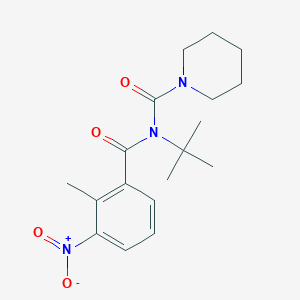
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2398898.png)

